molecular formula C24H20N4O4 B3005116 2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one CAS No. 790726-15-7

2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one

Cat. No.: B3005116
CAS No.: 790726-15-7
M. Wt: 428.448
InChI Key: UUKXSXQJBITPPC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one is a useful research compound. Its molecular formula is C24H20N4O4 and its molecular weight is 428.448. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antioxidant Properties

Research has explored the use of various tetrahydroisoquinoline derivatives, including those similar to 2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one, for their potential in anticancer and antioxidant applications. These compounds have shown promise in inhibiting the growth of cancer cells and demonstrating significant antioxidant properties (Sayed et al., 2021).

Crystal Structure and Molecular Conformation

The crystal structure and molecular conformation of isoquinoline derivatives have been studied to understand their properties better. These studies provide insights into the arrangement and interactions of these molecules at a molecular level, which is crucial for their application in scientific research (Sohár et al., 1992).

Tautomerism Studies

Research on tautomerism in compounds containing nitrophenyl groups, such as this compound, has been conducted. These studies are crucial for understanding the chemical behavior and stability of these compounds, which is important for their practical applications (Lyčka, 2017).

Synthesis and Stereochemical Studies

The synthesis and stereochemical analysis of isoquinoline derivatives have been a subject of research. These studies focus on developing efficient synthesis methods and understanding the stereochemical aspects of these compounds, which can influence their biological activity and application potential (Heydenreich et al., 2003).

Structural Aspects and Properties

Studies have also been conducted on the structural aspects and properties of isoquinoline derivatives. These investigations include examining the crystal structures, molecular interactions, and fluorescence properties, which are significant for their application in various scientific fields (Karmakar et al., 2007).

Local Anesthetic Activity and Toxicity Studies

The local anesthetic activity and toxicity of isoquinoline derivatives have been evaluated. These studies are crucial for assessing the potential of these compounds as local anesthetics and understanding their safety profile (Azamatov et al., 2023).

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-15-7-12-22(16(2)13-15)27-23(29)20-6-4-3-5-19(20)21(24(27)30)14-25-26-17-8-10-18(11-9-17)28(31)32/h3-14,26,30H,1-2H3/b25-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFJZMBNHFBNIS-QFEZKATASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NNC4=CC=C(C=C4)[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)/C=N\NC4=CC=C(C=C4)[N+](=O)[O-])O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790726-15-7
Record name 2-(2,4-dimethylphenyl)-4-{[2-(4-nitrophenyl)hydrazin-1-yl]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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